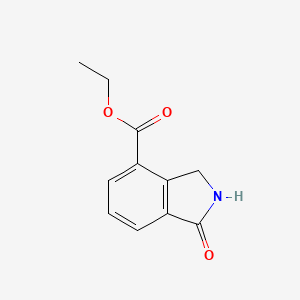

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester

描述

Historical Context of Isoindole Derivative Research

The development of isoindole chemistry traces its origins to the broader exploration of heterocyclic compounds that began in the nineteenth century. Isoindole, consisting of a benzene ring fused with pyrrole, has been known for more than a century and represents the regioisomer of the abundant 1H-indole heterocycle. The historical progression of this field can be traced through several key developments that laid the foundation for modern isoindole derivative research.

The earliest investigations into isoindole chemistry emerged from the study of indigo dyes and related compounds. In 1866, Adolf von Baeyer made crucial contributions to the understanding of related heterocyclic systems when he reduced oxindole to indole using zinc dust, followed by his proposal of a formula for indole in 1869. These foundational studies established the framework for understanding the structural relationships between various bicyclic nitrogen-containing compounds.

The recognition of isoindoles as distinct chemical entities gained momentum throughout the twentieth century as analytical techniques advanced. The parent isoindole compound, while rarely encountered in technical literature due to its instability, became the subject of intensive study as researchers recognized that substituted derivatives possessed significant commercial utility and occurred naturally. The development of synthetic methodologies for accessing isoindoline derivatives, including the reduced form of isoindole, provided researchers with tools to explore the chemical space surrounding these compounds.

A pivotal moment in isoindole research occurred with the recognition of their role in biologically active compounds. The isolation of the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, from the sponge Reniera species in 1982 marked a significant milestone. This discovery validated the biological relevance of isoindole structures and spurred further investigation into their natural occurrence and synthetic accessibility.

The contemporary era of isoindole derivative research has been characterized by systematic exploration of structure-activity relationships and the development of sophisticated synthetic methodologies. The emergence of compounds such as this compound represents the culmination of decades of methodological advancement in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features and the diverse chemical reactivity patterns associated with the isoindole framework. Isoindoles constitute an important class of biologically active heterocyclic compounds that continue to attract considerable attention due to their diverse pharmacological profiles, including antimicrobial, anthelmintic, insecticidal, and cyclooxygenase isoenzyme inhibition activities.

The isoindole structural motif exhibits distinctive electronic properties that distinguish it from other heterocyclic systems. Unlike indole, isoindoles exhibit noticeable alternation in carbon-carbon bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene system. This structural characteristic imparts unique reactivity patterns that make isoindole derivatives valuable synthetic intermediates and targets for pharmaceutical development.

The reduced form of isoindole, known as isoindoline, provides access to a range of substituted derivatives that serve as precursors to more complex heterocyclic systems. The incorporation of functional groups such as carboxylic acid esters, as exemplified by this compound, enhances the synthetic utility of these compounds by providing sites for further chemical modification.

Contemporary research has revealed that isoindole derivatives serve as privileged scaffolds in medicinal chemistry. The isoindolinone carboxamides chemical class has emerged as one of the most valuable and innovative series of pharmaceutical targets in preclinical development. These compounds have demonstrated significant potential as inhibitors of poly(adenosine diphosphate-ribose) polymerase-1, positioning them as important leads for therapeutic development.

The structural diversity accessible through isoindole chemistry has led to the development of compounds with applications extending beyond pharmaceutical research. Isoindole units occur in phthalocyanines, an important family of dyes, demonstrating the broader industrial relevance of this heterocyclic system. Additionally, isoindole-based fluorophores have found applications in analytical detection and solar energy research.

Nomenclature and Classification Systems

The systematic nomenclature of this compound reflects the complex structural features inherent in this heterocyclic compound. Understanding the classification and naming conventions for this compound requires examination of the hierarchical nomenclature systems employed for isoindole derivatives.

Table 1: Chemical Identification Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1261801-48-2 |

| International Union of Pure and Applied Chemistry Name | ethyl 1-oxo-4-isoindolinecarboxylate |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| MDL Number | MFCD18416661 |

| Canonical SMILES | CCOC(=O)C1=CC=CC2=C1CNC2=O |

The systematic name "this compound" provides detailed structural information through its component parts. The "1H-isoindole" designation indicates the fundamental bicyclic heterocyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The "2,3-dihydro" prefix specifies the saturation state of the five-membered ring, indicating that positions 2 and 3 are saturated while maintaining the aromatic character of the benzene portion.

The "1-Oxo" designation indicates the presence of a carbonyl group at position 1 of the isoindole ring system, which classifies this compound as an isoindolinone derivative. This structural feature is crucial for the compound's chemical reactivity and biological activity profiles. The "4-carboxylic acid ethyl ester" portion identifies the presence of an ethyl ester functional group attached to the carboxylic acid at position 4 of the benzene ring.

Classification within the broader context of heterocyclic chemistry places this compound in the category of bicyclic nitrogen heterocycles, specifically within the isoindole subfamily. The presence of both carbonyl and ester functional groups further classifies it as a multifunctional heterocyclic compound suitable for diverse synthetic transformations.

Alternative nomenclature systems, including the International Union of Pure and Applied Chemistry preferred name "ethyl 1-oxo-4-isoindolinecarboxylate," provide simplified designations that emphasize the ester functionality. This nomenclature variation reflects the compound's dual nature as both a heterocyclic system and an ester derivative.

Research Objectives and Scientific Applications

The research objectives surrounding this compound encompass multiple domains of scientific inquiry, reflecting the compound's versatility as both a synthetic intermediate and a target for biological activity screening. Contemporary research efforts have focused on elucidating the structure-activity relationships that govern the biological properties of isoindole derivatives and developing efficient synthetic methodologies for accessing these compounds.

Primary research objectives include the systematic exploration of the compound's potential as a pharmaceutical intermediate. The isoindolinone framework has demonstrated significant promise in the development of enzyme inhibitors, particularly targeting poly(adenosine diphosphate-ribose) polymerase-1. Research efforts have concentrated on understanding how structural modifications to the isoindole core influence biological activity, with particular attention to the role of substituent patterns and stereochemistry.

Table 2: Research Applications and Target Areas for Isoindole Derivatives

| Application Domain | Specific Targets | Research Focus |

|---|---|---|

| Pharmaceutical Chemistry | Enzyme Inhibition | Structure-Activity Relationships |

| Medicinal Chemistry | Anticancer Agents | Cytotoxicity Screening |

| Synthetic Chemistry | Heterocyclic Synthesis | Methodology Development |

| Materials Science | Fluorescent Probes | Optical Properties |

| Analytical Chemistry | Detection Systems | Sensor Development |

The development of synthetic methodologies represents another crucial research objective. Investigators have pursued the optimization of reaction conditions for the preparation of isoindoline derivatives, including the specific synthesis of this compound. The synthetic challenge lies in achieving efficient cyclization reactions while maintaining functional group compatibility and stereochemical control.

Scientific applications of this compound extend into the realm of chemical biology, where researchers utilize isoindole derivatives as molecular probes to investigate biological processes. The compound's structural features make it suitable for incorporation into larger molecular frameworks designed to interact with specific biological targets. This application has proven particularly valuable in the study of enzyme mechanisms and protein-ligand interactions.

Materials science applications have emerged as an important research direction, with isoindole derivatives showing potential as components in fluorescent materials and optical devices. The electronic properties of the isoindole framework, combined with the modularity provided by the ester functionality, enable the design of materials with tailored optical characteristics.

Current research trends indicate increasing interest in the use of computational methods to predict the properties and reactivity of isoindole derivatives. These approaches complement experimental investigations by providing insights into electronic structure, reaction mechanisms, and potential biological activities. The integration of computational and experimental methodologies has accelerated the discovery of new applications for compounds such as this compound.

The multidisciplinary nature of research involving this compound reflects its position at the intersection of organic synthesis, medicinal chemistry, and materials science. As analytical techniques continue to advance and synthetic methodologies become more sophisticated, the research applications for this compound are expected to expand further, contributing to developments across multiple scientific domains.

属性

IUPAC Name |

ethyl 1-oxo-2,3-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-9(8)6-12-10(7)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBQYBILXDLYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Based on Condensation of 2-Cyanobenzyl Bromide and Malonic Acid Derivatives

- Starting materials: 2-cyanobenzyl bromide and malonic acid ring (idene) isopropyl ester (Michler’s acid).

- Procedure:

- Condensation of 2-cyanobenzyl bromide with malonic acid ester under reflux in sodium ethoxide/ethanol solution.

- Hydrolysis with sodium hydroxide.

- High-temperature decarboxylation at 165 °C.

- Friedel-Crafts acylation to form the isoindole ring.

- Final reaction with cuprous or zinc cyanide to introduce cyano functionality (precursor step).

- Outcome: This method yields 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, a closely related intermediate to the target compound, which can be further converted to the ethyl ester derivative.

Esterification of Isoindole-4-carboxylic Acid

- Starting material: Isoindole-4-carboxylic acid.

- Procedure:

- The carboxylic acid is esterified with ethanol under acidic or catalytic conditions to yield the ethyl ester.

- This step typically follows ring formation and functional group introduction.

- Notes: Esterification facilitates purification and improves compound stability for further applications.

Castagnoli-Cushman Reaction for Isoindole Derivatives

- Starting materials: Homophthalic anhydride and amines or formaldimine equivalents.

- Procedure:

- The Castagnoli-Cushman reaction involves condensation of homophthalic anhydride with amines or synthetic equivalents of formaldehyde imines.

- This reaction forms 3,4-dihydroisoquinolone-4-carboxylic acid derivatives, which are structurally related and can be modified to isoindole systems.

- Subsequent esterification and functional group manipulation yield the ethyl ester derivatives.

- Advantages: This method avoids the use of specialized equipment like autoclaves and allows gram-scale synthesis with moderate to good yields.

Friedel-Crafts Acylation and Cyclization

- Procedure:

- Acyl chloride derivatives of aromatic precursors react with aluminum trichloride (AlCl3) in dichloromethane at low temperature (0 °C) to room temperature.

- The reaction mixture is stirred for extended periods (e.g., 18 hours) to promote cyclization forming the isoindole core.

- Workup includes quenching with aqueous sodium bicarbonate, extraction, drying, and purification by flash chromatography.

- Application: Used to prepare substituted isoindole-2,3-dione intermediates, which can be further transformed to the target ester compound.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The condensation of 2-cyanobenzyl bromide with malonic acid derivatives is a classic route that allows the construction of the isoindole skeleton with functional groups amenable to further derivatization.

- The Castagnoli-Cushman reaction provides a versatile and practical approach to synthesize isoindole and isoquinolone carboxylic acid derivatives without requiring high-pressure hydrogenation or autoclave use, making it accessible for laboratory-scale synthesis.

- Friedel-Crafts acylation is a robust method to induce cyclization and ring closure in aromatic precursors, critical for forming the bicyclic isoindole core. This method requires careful control of reaction temperature and quenching to avoid side reactions.

- Esterification of the carboxylic acid group to the ethyl ester is typically the final step, improving compound stability and facilitating purification. This step is usually performed under acidic catalysis or using standard esterification protocols.

化学反应分析

Types of Reactions

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

科学研究应用

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

One of the most significant applications of 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester is its potential as an inhibitor of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms, and its inhibition can enhance the efficacy of chemotherapeutic agents in cancer therapy. Research indicates that derivatives of this compound may selectively inhibit PARP, making them valuable in developing cancer treatments .

Anti-inflammatory and Analgesic Activities

Studies have also suggested that isoindole derivatives exhibit anti-inflammatory and analgesic properties. The specific activities of this compound in these areas are under investigation, with promising preliminary results indicating potential therapeutic uses in pain management and inflammatory conditions.

Synthetic Routes

Various synthetic methods have been developed to produce this compound. These methods typically involve multi-step processes that allow for the modification of the compound's structure to optimize its biological activity.

Several studies have focused on the interaction between this compound and PARP enzymes. For instance:

- Study on PARP Inhibition : A recent study evaluated the efficacy of this compound as a PARP inhibitor in various cancer cell lines. Results indicated a significant reduction in cell viability when combined with standard chemotherapeutic agents.

- Anti-inflammatory Effects : Another research project investigated the anti-inflammatory properties of isoindole derivatives, including this compound. The findings demonstrated a notable decrease in inflammatory markers in treated subjects compared to controls .

作用机制

The mechanism of action of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their function and influencing cellular pathways .

相似化合物的比较

4-Oxo-4,5-Dihydro-3H-Pyrrolo[2,3-c]Quinoline-1-Carboxylic Acid Ethyl Ester

Key Differences :

- Core Structure: This isomer replaces the isoindole system with a pyrroloquinoline scaffold, introducing a fused quinoline ring .

- Applications: Bergman et al. (2002) synthesized both isomers, noting divergent reactivities in ring-expansion reactions due to steric and electronic differences .

| Property | 1-Oxo-isoindole Ethyl Ester | 4-Oxo-pyrroloquinoline Ethyl Ester |

|---|---|---|

| Core Ring | Isoindole | Pyrroloquinoline |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₅H₁₄N₂O₃ |

| Key Reactivity | Nucleophilic at C4 | Electrophilic at N1 |

Methyl Ester Analog: 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester

Key Differences :

- Ester Group : The methyl ester (CAS 935269-25-3) differs only in the alkyl chain length, which impacts lipophilicity and metabolic stability .

- Applications : Both esters serve as intermediates in drug discovery, but the methyl ester is reported to exhibit faster hydrolysis rates in vivo, influencing bioavailability .

| Property | Ethyl Ester | Methyl Ester |

|---|---|---|

| Ester Group | -COOEt | -COOMe |

| Molecular Weight | 205.21 g/mol | 191.18 g/mol |

| Hydrolysis Rate | Moderate | Higher |

Indanone Derivatives: 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one

Key Differences :

| Property | 1-Oxo-isoindole Ethyl Ester | Indanone Derivative |

|---|---|---|

| Core Motif | Isoindole + ester | Indanone dimer |

| Bioactivity | Under investigation | Antimicrobial |

| Solubility | Polar (ester) | Less polar (ketones) |

Sulfur-Containing Analog: 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

Key Differences :

- Applications : The sulfur atom may improve pharmacokinetic properties, such as half-life, compared to the oxygen-dominated isoindole-ester compound .

| Property | 1-Oxo-isoindole Ethyl Ester | Sulfur-Containing Analog |

|---|---|---|

| Heteroatoms | O, N | O, N, S |

| Molecular Complexity | Moderate | High |

| Potential Use | Drug intermediates | Enzyme inhibitors |

生物活性

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester (CAS No. 1261801-48-2) is a compound belonging to the isoindole class, characterized by a bicyclic structure that includes a benzene ring fused to a nitrogen-containing five-membered ring. This compound has garnered attention for its potential biological activities, particularly in the areas of cancer therapy and anti-inflammatory applications.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Structure : The compound features an isoindole framework, which is known for its ability to interact with various biological targets.

Inhibition of PARP

Research indicates that this compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms, and its inhibition can enhance the efficacy of chemotherapeutic agents. This property positions the compound as a potential therapeutic agent in cancer treatment, particularly for tumors that exhibit deficiencies in DNA repair pathways.

Interaction Studies

Studies focusing on the interaction of this compound with PARP enzymes have been conducted to assess its efficacy and selectivity compared to other known inhibitors. These studies are critical for understanding the therapeutic potential of the compound and optimizing its chemical structure for improved biological activity.

Comparative Analysis with Related Compounds

A comparative analysis reveals several compounds with structural similarities that also exhibit biological activities. The following table summarizes notable examples:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 6-Chloro-2,3-dihydro-1H-isoindole-5-carboxylic Acid Methyl Ester | 1427360-50-6 | C₂₂H₂₈O₄ | Contains chlorine substituent; potential anti-cancer properties |

| 3-Oxo-2,3-dihydro-1H-isoindole | 53407238 | C₉H₇NO₃ | Simpler structure; studied for neuroprotective effects |

| Isoindole Derivatives | Various | Varies | Broad category; includes many compounds with diverse biological activities |

Cancer Therapeutics

A study highlighted the role of PARP inhibitors in enhancing the effectiveness of chemotherapy. The incorporation of compounds like this compound into treatment regimens has been suggested to improve patient outcomes by targeting DNA repair mechanisms in cancer cells .

Anti-inflammatory Research

Although direct studies on this specific compound's anti-inflammatory effects are sparse, related isoindoles have demonstrated significant reductions in inflammatory markers in preclinical models, indicating a potential pathway for further investigation .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ethyl ester?

- The compound can be synthesized via esterification or coupling reactions. For example, similar isoindole derivatives are synthesized by reacting carboxylic acid precursors with ethyl alcohol under acid catalysis, followed by purification via column chromatography . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems (e.g., dichloromethane or ethyl acetate/hexane mixtures) for crystallization.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the isoindole backbone and ester functionality. For instance, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% can be validated using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 195.1 for C₁₁H₁₁NO₃) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Stability data indicate no decomposition under inert atmospheres for ≥6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this ester in multi-step syntheses?

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts for esterification efficiency. For example, Indoprofen derivatives achieve >80% yield using catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while reducing solvents (e.g., THF) minimize side reactions.

- Temperature Control: Gradual heating (60–80°C) prevents thermal degradation of the isoindole ring .

Q. What advanced analytical strategies resolve spectral discrepancies (e.g., unexpected NMR peaks) in this compound?

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the isoindole aromatic region (6.5–7.5 ppm) .

- X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals in ethyl acetate/hexane and analyzing lattice parameters .

- Isotopic Labeling: Introduce ¹³C labels at the carbonyl group to track unexpected by-products via isotopic splitting in NMR .

Q. How can by-product formation be minimized during the synthesis of this isoindole derivative?

- Reaction Monitoring: Use real-time FTIR to detect intermediates (e.g., anhydrides or dimeric species) and adjust stoichiometry.

- Purification Techniques: Employ preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate hydrolyzed by-products .

- Additive Screening: Add molecular sieves to absorb water and prevent ester hydrolysis during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。